Isopropyl-(1-phenyl-propyl)-amine, with the chemical identifier 1019596-43-0, is an organic compound classified under the group of phenylpropanes. This compound features an isopropyl group linked to a phenyl-propyl-amine structure, making it significant in various chemical and biological applications. Its unique structure contributes to its potential uses in medicinal chemistry and organic synthesis.
Isopropyl-(1-phenyl-propyl)-amine is synthesized primarily for research purposes and is available through specialized chemical suppliers. It falls under the classification of secondary amines due to the presence of two carbon substituents attached to the nitrogen atom. Its structural formula can be represented as follows:
This classification allows it to participate in a variety of chemical reactions typical of amines, including nucleophilic substitutions and reductions.
The synthesis of Isopropyl-(1-phenyl-propyl)-amine typically involves reductive amination, where isopropylamine reacts with 1-phenyl-1-propanone. This reaction can be catalyzed using reducing agents such as sodium borohydride or hydrogen gas in the presence of palladium on carbon as a catalyst. The general synthetic route includes:
On an industrial scale, continuous flow reactors may be employed to ensure efficient mixing and control over reaction conditions, maximizing yield and purity.
The molecular structure of Isopropyl-(1-phenyl-propyl)-amine can be depicted as follows:
Key structural features include:
The compound exhibits properties typical of secondary amines, including basicity and reactivity towards electrophiles.
Isopropyl-(1-phenyl-propyl)-amine can undergo several significant chemical reactions:
Isopropyl-(1-phenyl-propyl)-amine has been studied for its interaction with biological targets, particularly in relation to viral proteins. It primarily targets the capsid scaffolding protein, influencing its localization within cells. This interaction may disrupt viral assembly processes, potentially inhibiting replication cycles of certain viruses such as human herpesvirus 5 (HHV-5) .
The biochemical pathways affected by this compound suggest its potential utility in antiviral therapies, although further studies are necessary to elucidate its full pharmacological profile.
Relevant data indicate that Isopropyl-(1-phenyl-propyl)-amine exhibits basic properties typical of secondary amines, allowing it to participate in various nucleophilic reactions.
Isopropyl-(1-phenyl-propyl)-amine finds applications across several scientific domains:
Reductive amination represents the most direct and atom-economical route for synthesizing Isopropyl-(1-phenyl-propyl)-amine (N-Isopropyl-1-phenylpropan-1-amine). This method involves the condensation of 1-phenylpropan-1-one (phenylpropylketone) with isopropylamine under reducing conditions. The reaction proceeds via a reversible imine formation, followed by irreversible reduction to the secondary amine [1] [2].
Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel (typically at 50–100 psi H₂ and 25–80°C) achieves high yields (>85%). However, over-reduction of the aromatic ring is mitigated by catalyst modification. For example, poisoned catalysts (e.g., Pd/BaSO₄ with quinoline) selectively reduce the imine intermediate without affecting the phenyl group [2] [4]. Alternative hydride sources like sodium triacetoxyborohydride (NaBH(OAc)₃) enable mild conditions (dichloroethane, 25°C, 12–24 hours), particularly advantageous for acid-sensitive substrates [1].
Table 1: Reductive Amination Optimization
Reducing Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
H₂ (50 psi) | Pd/C (5%) in MeOH | 60 | 92 |
NaBH₄ | None, in EtOH | 25 | 75 |
NaBH(OAc)₃ | None, in DCE | 25 | 88 |
HCOONH₄ | Pd/C, in MeOH | Reflux | 80 |
Solvent choice critically impacts efficiency: methanol and ethanol facilitate imine formation, while tetrahydrofuran or dichloroethane optimizes hydride-based reductions. Stoichiometric imbalances (ketone:amine ≥ 1:2) minimize dialkylation byproducts [1] [4].
Nucleophilic substitution provides a versatile alternative, particularly when functionalized precursors are accessible. Isopropylamine acts as the nucleophile, displosing leaving groups (X) from 1-phenylpropyl-X intermediates. Common electrophiles include:
Limitations arise from competing elimination (forming styrene derivatives) and low reactivity of tertiary alkyl halides. Azide synthesis circumvents this: 1-phenylpropyl azide (from NaN₃ substitution) undergoes Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation to the primary amine, which is then selectively alkylated to the target secondary amine [1].
Table 2: Nucleophilic Substitution Performance
Electrophile | Conditions | Yield (%) | Key Challenge |
---|---|---|---|
1-Bromo-1-phenylpropane | iPrNH₂, K₂CO₃, DMF, 80°C, 12h | 68 | Elimination side-products |
1-Phenylpropyl azide | i. NaN₃, DMF, 80°C; ii. LiAlH₄, THF | 82 (2 steps) | Multi-step synthesis |
Phthalimide derivative | i. C₆H₅CH(Et)Br, K-phthalimide; ii. H₂NNH₂ | 78 (2 steps) | Hydrolysis step required |
The Gabriel synthesis (using potassium phthalimide) followed by hydrazinolysis offers a high-purity route but adds synthetic steps. Recent advances utilize alkyl mesylates instead of halides, improving regioselectivity in polar aprotic solvents like N-methylpyrrolidone (NMP) [4].
Scalable production demands optimization of stoichiometry, catalyst recovery, and energy efficiency. For reductive amination:
Solvent systems are optimized for recycling: toluene/water biphasic mixtures allow catalyst separation via decantation. Continuous-flow reactors achieve higher throughput by maintaining precise stoichiometric ratios (ketone:amine:reductant = 1:1.2:1.5) and residence times (<30 minutes) [4]. Key cost drivers include:
Table 3: Industrial Process Economics
Parameter | Batch Process | Continuous Flow |
---|---|---|
Throughput (kg/day) | 100 | 500 |
Pd/C Consumption | 0.8 kg per 100 kg product | 0.3 kg per 100 kg product |
Solvent Recovery (%) | 70 | 95 |
Energy Cost (USD/kg) | 12.50 | 8.20 |
Isopropyl-(1-phenyl-propyl)-amine contains a chiral center at the benzylic carbon, making enantioselective synthesis essential for optically pure forms. Two dominant strategies exist:
Chiral Catalytic Reductive Amination: Asymmetric hydrogenation of the pre-formed imine uses Rh(I)-(S)-BINAP complexes (1 mol%) under 50 psi H₂, affording the (S)-amine with 90% enantiomeric excess (ee). The imine substrate must be synthesized in situ to prevent racemization [2]. Alternatively, one-pot reductive amination with chiral organocatalysts (e.g., (R)-proline-derived phosphines) achieves 85% ee via enamine intermediates [7].
Enzymatic Resolution: Racemic amine mixtures undergo selective acylation using lipases (e.g., Candida antarctica Lipase B). The (R)-enantiomer is acetylated with vinyl acetate in diisopropyl ether, leaving the desired (S)-amine unreacted (97% ee after 48 hours). Hydrolysis of the acetylated (R)-derivative yields the racemate for recycling [7].
Table 4: Stereoselective Method Performance
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Rh-(S)-BINAP hydrogenation | Imine, 50 psi H₂, THF, 60°C | 90 | 88 |
(R)-Proline-derived catalyst | Ketone, iPrNH₂, HCO₂H, 25°C, 72h | 85 | 75 |
Enzymatic resolution | Racemate, CAL-B, vinyl acetate, 35°C | 97 (S) | 45 (theoretical max 50) |
Dynamic kinetic resolution (DKR) merges racemization and enantioselection: Shvo’s catalyst (hydridoruthenium complex) racemizes the amine, while lipase selectively acylates the (S)-enantiomer. This yields (S)-N-acetyl-protected amine in >99% ee and >90% yield after hydrolysis [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1